Dexpropranolol hydrochloride is the dextrorotatory isomer of propranolol hydrochloride, a beta-adrenergic receptor blocking agent. While propranolol hydrochloride is often used clinically, research indicates that its pharmacological activity primarily resides in the S-(-)-enantiomer, which is levopropranolol. [, ] Dexpropranolol hydrochloride, therefore, is mainly confined to scientific research exploring its specific interactions and properties, separate from its more pharmacologically active enantiomer.
Dexpropranolol hydrochloride, as the less active enantiomer of propranolol hydrochloride, displays a weaker affinity for beta-adrenergic receptors. [, ] This reduced affinity makes it less effective at blocking the effects of adrenaline and noradrenaline, the neurotransmitters targeted by beta-blockers.
Investigating Chiral Interactions: Dexpropranolol hydrochloride serves as a valuable tool for studying chiral interactions with biological molecules. Researchers utilized it to examine chiral discrimination at a liquid-liquid interface with α1-acid-glycoprotein (AGP), a plasma protein. The study demonstrated the preferential binding of AGP to the S-enantiomer (levopropranolol) over dexpropranolol hydrochloride. This selectivity highlights the importance of chirality in drug-protein interactions and its impact on drug efficacy. []
Placebo-Controlled Studies: Due to its significantly lower pharmacological activity compared to levopropranolol, dexpropranolol hydrochloride is employed as a control in placebo-controlled studies. A study investigating the potential inhibitory effects of dexpropranolol hydrochloride on the toxicity of levopropranolol in mice used it as a control. This allowed researchers to isolate and analyze the specific effects of the active enantiomer. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: